molecular formula C13H19FN2O5S2 B7073050 N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide

N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide

Cat. No.: B7073050
M. Wt: 366.4 g/mol
InChI Key: IHHMLCFHEXKVQM-UHFFFAOYSA-N
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Description

N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted aromatic ring, an oxazepane ring, and sulfonamide groups

Properties

IUPAC Name

N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O5S2/c1-2-22(17,18)15-13-7-6-11(10-12(13)14)23(19,20)16-8-4-3-5-9-21-16/h6-7,10,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHMLCFHEXKVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCO2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the fluoro-substituted aromatic precursor This precursor undergoes a series of reactions, including sulfonylation and cyclization, to form the oxazepane ringCommon reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, potentially leading to derivatives with enhanced biological activity or different physical properties.

Scientific Research Applications

N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: The compound’s properties can be exploited in the development of specialty chemicals or advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the oxazepane ring may provide structural rigidity and specificity. The sulfonamide groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluoro-substituted sulfonamides and oxazepane derivatives. Examples include:

Uniqueness

N-[2-fluoro-4-(oxazepan-2-ylsulfonyl)phenyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and sulfonamide groups enhances its potential for biological activity, while the oxazepane ring provides structural diversity that can be exploited in various applications.

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